N-(naphtho[1,2-d]thiazol-2-yl)-3-nitrobenzamide
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Overview
Description
“N-(naphtho[1,2-d]thiazol-2-yl)-3-nitrobenzamide” is a chemical compound that belongs to the class of thiazoles12. Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant3.
Synthesis Analysis
The synthesis of “N-(naphtho[1,2-d]thiazol-2-yl)-3-nitrobenzamide” is not explicitly mentioned in the search results. However, thiazoles are generally synthesized using a variety of methods, including the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones or α-haloaldehydes with thioamides4.Molecular Structure Analysis
The molecular structure of “N-(naphtho[1,2-d]thiazol-2-yl)-3-nitrobenzamide” is characterized by a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom1. The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom3.
Chemical Reactions Analysis
The specific chemical reactions involving “N-(naphtho[1,2-d]thiazol-2-yl)-3-nitrobenzamide” are not detailed in the search results. However, thiazoles are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions3.Physical And Chemical Properties Analysis
The specific physical and chemical properties of “N-(naphtho[1,2-d]thiazol-2-yl)-3-nitrobenzamide” are not detailed in the search results. However, thiazoles are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents3.Scientific Research Applications
Organic Light Emitting Diodes (OLEDs)
A study by García-López et al. (2014) detailed the synthesis and photophysical characterization of organotin compounds derived from Schiff bases, which are relevant to the development of OLEDs. The research focused on the synthesis of ligands and their in situ complexation with diphenyltin oxide, producing compounds with potential applications in electroluminescence. Preliminary studies showed that one of the synthesized compounds exhibited intrinsic electroluminescence properties, indicating its potential use in OLED technology (García-López et al., 2014).
Sensing of Hazardous Chemicals
Hu et al. (2016) developed a series of o-phenylenediamine (OPD) derivatives for the colorimetric and fluorescence sensing of phosgene, a toxic chemical agent. These sensors operate through a benzimidazolone-forming reaction, offering a method for the naked eye detection and fluorescence intensity enhancements of phosgene in the environment. This study presents an effective strategy for sensing hazardous chemicals using small organic dyes and nanofiber platforms, highlighting the versatility of naphthylamine derivatives in chemical sensing applications (Hu et al., 2016).
Biodesulfurization
Research by Furuya et al. (2001) explored the biodesulfurization capabilities of Mycobacterium phlei WU-F1 towards naphthothiophene and its derivatives. The study demonstrated the bacterium's ability to degrade these organosulfur compounds by selectively cleaving carbon-sulfur bonds, which is significant for reducing sulfur content in diesel fuels and mitigating environmental pollution. This work underscores the potential of microbial biocatalysts in the biodesulfurization of fossil fuels, contributing to cleaner energy production (Furuya et al., 2001).
Safety And Hazards
The safety and hazards associated with “N-(naphtho[1,2-d]thiazol-2-yl)-3-nitrobenzamide” are not explicitly mentioned in the search results. However, it’s important to handle all chemical compounds with appropriate safety measures.
Future Directions
The future directions for the study and application of “N-(naphtho[1,2-d]thiazol-2-yl)-3-nitrobenzamide” are not explicitly mentioned in the search results. However, given the wide range of biological activities exhibited by thiazoles, further research into the properties and potential applications of this compound could be beneficial3.
properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O3S/c22-17(12-5-3-6-13(10-12)21(23)24)20-18-19-16-14-7-2-1-4-11(14)8-9-15(16)25-18/h1-10H,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLQOLFEICIPFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(naphtho[1,2-d]thiazol-2-yl)-3-nitrobenzamide |
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